molecular formula C11H21NO3 B3061188 Ethyl 5-morpholin-4-ylpentanoate CAS No. 62522-25-2

Ethyl 5-morpholin-4-ylpentanoate

Cat. No. B3061188
CAS RN: 62522-25-2
M. Wt: 215.29 g/mol
InChI Key: SPKVTBWODJYPRH-UHFFFAOYSA-N
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Description

Ethyl 5-(Morpholin-4-yl)pentanoate is a chemical compound with the molecular formula C11 H21 N O3 . It falls under the category of esters . The compound has a molecular weight of 215.293 .


Synthesis Analysis

The synthesis of morpholines, which includes Ethyl 5-morpholin-4-ylpentanoate, has been a subject of research due to its widespread availability in natural products and biologically relevant compounds . The synthesis involves reactions from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis is often performed in a stereoselective manner and using transition metal catalysis .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(Morpholin-4-yl)pentanoate is represented by the formula C11 H21 N O3 . For a more detailed molecular structure analysis, tools like ChemSpider and MolView can be used .


Chemical Reactions Analysis

The morpholine motif, which is a part of Ethyl 5-morpholin-4-ylpentanoate, has attracted significant attention due to its wide range of biological activity and remarkable chemical properties . These include rearrangements and transformations into other heterocycles containing multiple nitrogen and sulfur atoms .

properties

IUPAC Name

ethyl 5-morpholin-4-ylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-2-15-11(13)5-3-4-6-12-7-9-14-10-8-12/h2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKVTBWODJYPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10582625
Record name Ethyl 5-(morpholin-4-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-morpholin-4-ylpentanoate

CAS RN

62522-25-2
Record name Ethyl 5-(morpholin-4-yl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10582625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 5-bromovalerate (8 g, 38.3 mmole), morpholine (3.67 g, 42 mmole) and triethylamine (4.2 g, 42 mmole) in ethanol (100 mL) was heated to reflux overnight. The solution was concentrated to afford a gummy white solid which was mixed with diethyl ether and filtered to remove the solid. The filtrate was washed with saline (3×50 mL), dried over Na2SO4, filtered and concentrated in vacuo to afford 7.1 g (87%) of ethyl 5-morpholin-4-ylpentanoate as a pale brown liquid. MS (m/z, ES+): 217 (M+2, 100%), 216 (M+1, 57%).
Quantity
8 g
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3.67 g
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4.2 g
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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